molecular formula C7H13IO B1656944 Cyclohexane, 1-iodo-2-methoxy-, trans- CAS No. 54826-41-4

Cyclohexane, 1-iodo-2-methoxy-, trans-

Cat. No.: B1656944
CAS No.: 54826-41-4
M. Wt: 240.08 g/mol
InChI Key: AWPSFXGKLLMWED-RNFRBKRXSA-N
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Description

Cyclohexane, 1-iodo-2-methoxy-, trans- is a disubstituted cyclohexane derivative where an iodine atom is attached to the first carbon and a methoxy group is attached to the second carbon of the cyclohexane ring in a trans configuration. This compound is of interest in organic chemistry due to its unique structural and chemical properties.

Synthetic Routes and Reaction Conditions:

  • Halogenation and Methoxylation: The compound can be synthesized by first halogenating cyclohexane to form 1-iodocyclohexane, followed by methoxylation to introduce the methoxy group at the 2-position.

  • Direct Iodination and Methoxylation:

Industrial Production Methods:

  • Batch Process: Cyclohexane is reacted with iodine in the presence of a catalyst to form 1-iodocyclohexane, which is then reacted with methanol under basic conditions to produce the final product.

  • Continuous Flow Process: A continuous flow reactor can be used to streamline the production process, allowing for better control over reaction conditions and improved yield.

Types of Reactions:

  • Oxidation: Cyclohexane, 1-iodo-2-methoxy-, trans- can undergo oxidation reactions to form various oxidized products, such as alcohols, ketones, and carboxylic acids.

  • Reduction: The iodine atom can be reduced to form cyclohexane derivatives with different functional groups.

  • Substitution: The iodine atom can be substituted with other nucleophiles, leading to the formation of a variety of substituted cyclohexanes.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Nucleophiles like sodium hydroxide (NaOH) and ammonia (NH3) are used in substitution reactions.

Major Products Formed:

  • Oxidation: Cyclohexanol, cyclohexanone, and adipic acid are common products.

  • Reduction: Cyclohexane derivatives with different functional groups.

  • Substitution: Various substituted cyclohexanes depending on the nucleophile used.

Scientific Research Applications

Cyclohexane, 1-iodo-2-methoxy-, trans- has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: The compound can be used as a probe in biological studies to understand the behavior of cyclohexane derivatives in biological systems.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Cyclohexane, 1-iodo-2-methoxy-, trans- exerts its effects depends on the specific reaction it undergoes. For example, in substitution reactions, the iodine atom is replaced by a nucleophile through a nucleophilic substitution mechanism. The molecular targets and pathways involved vary depending on the application and the specific reaction conditions.

Comparison with Similar Compounds

Cyclohexane, 1-iodo-2-methoxy-, trans- is compared with other similar compounds such as:

  • Cyclohexane, 1-ethyl-4-methyl-, trans-

  • Cyclohexane, 1-bromo-2-methoxy-, trans-

  • Cyclohexane, 1-chloro-2-methoxy-, trans-

These compounds differ in the type of halogen or substituent attached to the cyclohexane ring, which affects their reactivity and applications. Cyclohexane, 1-iodo-2-methoxy-, trans- is unique due to the presence of the iodine atom, which makes it more reactive in certain reactions compared to its bromo- and chloro- counterparts.

Properties

IUPAC Name

(1R,2R)-1-iodo-2-methoxycyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13IO/c1-9-7-5-3-2-4-6(7)8/h6-7H,2-5H2,1H3/t6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWPSFXGKLLMWED-RNFRBKRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCCC1I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1CCCC[C@H]1I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00466203
Record name CTK1F8101
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00466203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54826-41-4
Record name CTK1F8101
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00466203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rac-(1R,2R)-1-iodo-2-methoxycyclohexane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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